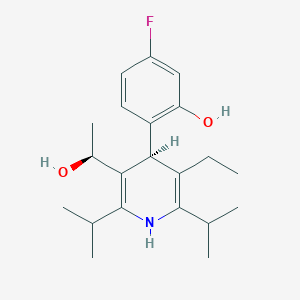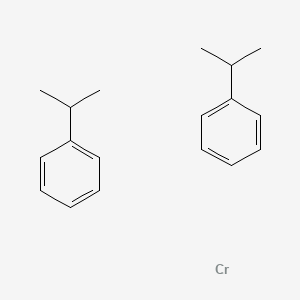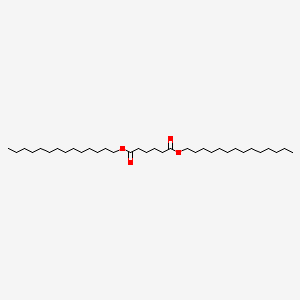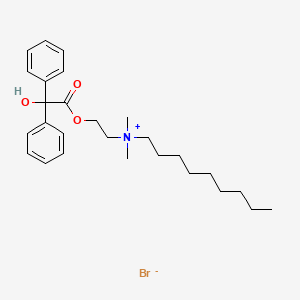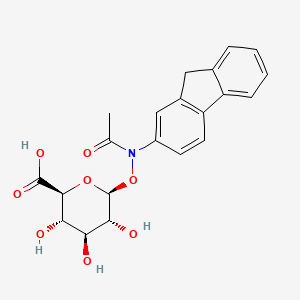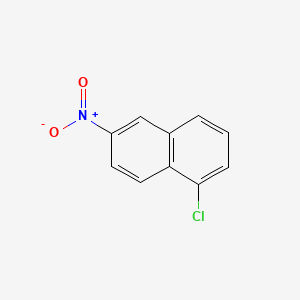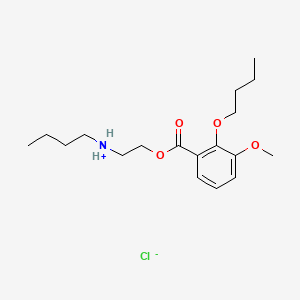
Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core substituted with butoxy, methoxy, and butylaminoethyl ester groups, and is typically found in its hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the butoxy and methoxy groups through etherification reactions. The butylaminoethyl ester group is then introduced via an esterification reaction, and the final product is obtained by converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of reagents, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-methoxy-, ethyl ester
- Benzoic acid, 2-methoxy-, methyl ester
- Benzoic acid, ethyl ester
Comparison
Compared to similar compounds, benzoic acid, 2-butoxy-3-methoxy-, 2-(butylamino)ethyl ester, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy and butylaminoethyl ester groups differentiates it from simpler benzoic acid derivatives, potentially enhancing its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
22684-78-2 |
|---|---|
Molekularformel |
C18H30ClNO4 |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
2-(2-butoxy-3-methoxybenzoyl)oxyethyl-butylazanium;chloride |
InChI |
InChI=1S/C18H29NO4.ClH/c1-4-6-11-19-12-14-23-18(20)15-9-8-10-16(21-3)17(15)22-13-7-5-2;/h8-10,19H,4-7,11-14H2,1-3H3;1H |
InChI-Schlüssel |
MBGTZOAOUKGRQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH2+]CCOC(=O)C1=C(C(=CC=C1)OC)OCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




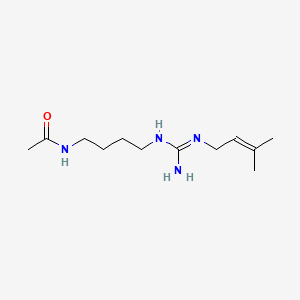
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
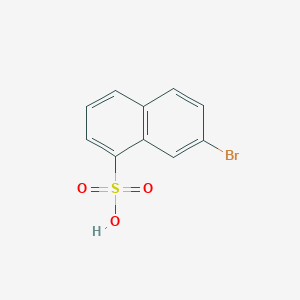
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)

